molecular formula C12H18N4O2 B2642891 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}acetamide CAS No. 2380033-01-0

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}acetamide

Cat. No.: B2642891
CAS No.: 2380033-01-0
M. Wt: 250.302
InChI Key: MBSQVSVOCHQBBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}acetamide typically involves the reaction of a piperidine derivative with a pyrimidine compound. One common method includes the nucleophilic substitution reaction where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine moiety, forming the desired compound . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine nitrogen, facilitating the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce a fully saturated piperidine derivative .

Scientific Research Applications

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}acetamide has various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}acetamide is unique due to its combined piperidine and pyrimidine moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic effects compared to compounds with only one of these moieties .

Properties

IUPAC Name

2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c13-11(17)8-16-6-1-3-10(7-16)9-18-12-14-4-2-5-15-12/h2,4-5,10H,1,3,6-9H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSQVSVOCHQBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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